molecular formula C16H13N3O3S B2742913 (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one CAS No. 627479-83-8

(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one

Cat. No. B2742913
CAS RN: 627479-83-8
M. Wt: 327.36
InChI Key: HMNKKFOJEBYMOT-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

  • A study on hydrazones related to the compound of interest highlighted the conformational differences and intermolecular hydrogen bonding, providing insights into their structural behaviors. This research contributes to understanding the foundational chemical properties that could influence their application in scientific research (Lindgren et al., 2013).

Synthesis and Antifibrotic/Anticancer Activity

  • Another study detailed the synthesis and evaluation of amino(imino)thiazolidinone derivatives for their antifibrotic and anticancer activities. This research identified several compounds with promising biological activities, offering a potential avenue for the development of new therapeutic agents (Kaminskyy et al., 2016).

Molecular and Solid State Structure

  • Research on a closely related compound explored its molecular and solid-state structure through X-ray powder diffraction and DFT studies. These findings provide a basis for understanding the molecular arrangement and interactions critical for designing molecules with desired properties (Rahmani et al., 2017).

Antimicrobial and Cytotoxic Activities

  • A series of benzylidene-thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial and cytotoxic activities. This research highlights the potential of these compounds in developing new antimicrobial agents and cancer therapeutics (Feitoza et al., 2012).

Anti-inflammatory and Antimicrobial Properties

  • The synthesis and biological evaluation of novel thiazole compounds for anti-inflammatory and antimicrobial applications were also reported. Such studies underscore the therapeutic potential of thiazolidin-4-one derivatives in treating inflammation and infections (Helal et al., 2013).

properties

IUPAC Name

(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-phenacyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-13(11-5-2-1-3-6-11)9-14-15(21)18-16(23-14)19-17-10-12-7-4-8-22-12/h1-8,10,14H,9H2,(H,18,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKKFOJEBYMOT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2C(=O)NC(=NN=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one

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